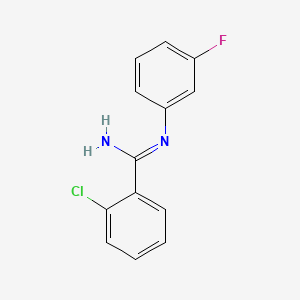
o-Chloro-N-(m-fluorophenyl)benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-Fluorophenyl)Benzamidine is a chemical compound known for its unique structural properties and potential applications in various fields It is a derivative of benzamidine, characterized by the presence of a chlorine atom and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-Fluorophenyl)Benzamidine typically involves the reaction of 3-fluoroaniline with 2-chlorobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-Fluoroaniline and 2-Chlorobenzoyl Chloride.
Reaction Conditions: The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Product Isolation: The product is isolated through filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-(3-Fluorophenyl)Benzamidine may involve large-scale synthesis using automated reactors. The process parameters are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-Fluorophenyl)Benzamidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The amidine group can be hydrolyzed to form corresponding amides and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzamidines.
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amines or reduced benzamidines.
Scientific Research Applications
2-Chloro-N-(3-Fluorophenyl)Benzamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-Fluorophenyl)Benzamidine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-Fluorophenyl)Benzamidine
- 2-Chloro-N-(4-Fluorophenyl)Benzamidine
- 2-Chloro-N-(3-Methoxyphenyl)Benzamidine
Uniqueness
2-Chloro-N-(3-Fluorophenyl)Benzamidine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and valuable for specific applications.
Properties
CAS No. |
23564-72-9 |
|---|---|
Molecular Formula |
C13H10ClFN2 |
Molecular Weight |
248.68 g/mol |
IUPAC Name |
2-chloro-N'-(3-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H10ClFN2/c14-12-7-2-1-6-11(12)13(16)17-10-5-3-4-9(15)8-10/h1-8H,(H2,16,17) |
InChI Key |
ALGLYDTUESCZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NC2=CC(=CC=C2)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















